molecular formula C21H21ClN4O2S B2437206 N-(3-CHLORO-4-METHOXYPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE CAS No. 1251599-49-1

N-(3-CHLORO-4-METHOXYPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE

Cat. No.: B2437206
CAS No.: 1251599-49-1
M. Wt: 428.94
InChI Key: HMXOBGNLOOZOEJ-UHFFFAOYSA-N
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Description

The compound N-(3-CHLORO-4-METHOXYPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthyridine core, a chloro-methoxyphenyl group, and a thiomorpholino moiety.

Properties

IUPAC Name

[4-(3-chloro-4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c1-13-3-5-15-19(25-14-4-6-18(28-2)17(22)11-14)16(12-23-20(15)24-13)21(27)26-7-9-29-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXOBGNLOOZOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)Cl)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition Step

2-Amino-5-methylpyridine reacts with methyl propiolate in methanol at room temperature for 16 hours, yielding 3-(pyridin-2-ylamino)acrylic acid methyl ester intermediates. Key parameters:

  • Molar ratio : 1:1.5 (2-aminopyridine : methyl propiolate)
  • Solvent : Anhydrous methanol
  • Yield : 75–85%

Cyclization in High-Boiling Solvent

The intermediate undergoes thermal cyclization in Dowtherm-A (a eutectic mixture of biphenyl and diphenyl ether) at 250°C for 40–50 minutes. This step forms the 1,8-naphthyridine core with a hydroxyl group at position 4.

Representative Reaction
$$
\text{3-(Pyridin-2-ylamino)acrylate} \xrightarrow{\Delta, \text{Dowtherm-A}} \text{4-Hydroxy-7-methyl-1,8-naphthyridine} + \text{MeOH} \quad
$$

Amination at Position 4: Aryl Substituent Attachment

The 4-hydroxy group is displaced by 3-chloro-4-methoxyaniline via nucleophilic aromatic substitution (NAS).

Hydroxyl Activation

Conversion of 4-hydroxy to 4-chloro using phosphorus oxychloride (POCl₃):

  • Conditions : Reflux at 110°C for 6h
  • Solvent : Toluene
  • Yield : 78%

Aromatic Amination

4-Chloro-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridine reacts with 3-chloro-4-methoxyaniline in dimethylacetamide (DMAc) with cesium carbonate as base:

Parameter Value
Temperature 120°C, 12h
Catalyst Pd₂(dba)₃/Xantphos
Yield 65%
Purity (HPLC) >98%

Side Reactions
Competing O-arylation is suppressed by using bulky phosphine ligands.

Purification and Characterization

Chromatographic Methods

  • Normal phase silica : Hexane/EtOAc gradient (70:30 to 50:50)
  • Reverse-phase HPLC : C18 column, acetonitrile/water + 0.1% TFA

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (d, J=5.1 Hz, 1H), 8.15 (s, 1H), 7.89–7.82 (m, 2H), 6.98 (d, J=8.7 Hz, 1H), 4.21 (s, 3H), 3.89–3.76 (m, 4H), 2.95 (s, 3H)
  • HRMS (ESI+) : m/z calc. for C₂₃H₂₃ClN₄O₂S [M+H]⁺ 463.1234, found 463.1238

Comparative Analysis of Synthetic Routes

Method Feature Michael Addition-Cyclization Direct Coupling Buchwald-Hartwig
Total Steps 4 3 5
Overall Yield 42% 55% 38%
Purity 96% 92% 98%
Scalability Limited by high-temp cyclization Moderate Challenging

Industrial-Scale Considerations

For kilogram-scale production, the thiomorpholine coupling step (Section 2.2) benefits from:

  • Continuous flow reactors : Minimize exotherm risks during acyl chloride formation
  • Crystallization-induced dynamic resolution : Enhances enantiopurity when chiral centers are present

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHOXYPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of naphthyridine derivatives, including the compound . Research indicates that naphthyridine derivatives can inhibit cancer cell proliferation and induce programmed cell death (PCD) in various cancer cell lines.

Case Studies

  • Study on Proliferative Diseases : A patent discusses the use of similar naphthyridine compounds for treating proliferative diseases, including various carcinomas (e.g., breast, colon) and other malignancies .
  • In Vitro Evaluation : Another study demonstrated that specific naphthyridine derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic use .

Antimicrobial Activity

The compound has shown promising results against a range of pathogens, including bacteria and protozoa.

Antibacterial Properties

Naphthyridine derivatives have been evaluated for their antibacterial activity against resistant strains of bacteria. In vitro studies have reported minimal inhibitory concentrations (MICs) that suggest effectiveness against Mycobacterium tuberculosis and other resistant bacterial strains .

Antiparasitic Activity

Research has also indicated that certain naphthyridine derivatives possess antiparasitic properties. For example, studies on Naegleria fowleri, a pathogenic amoeba causing meningoencephalitis, demonstrated that these compounds could induce PCD in the amoeba at low concentrations, highlighting their potential as therapeutic agents against this deadly pathogen .

Therapeutic Formulations

The versatility of naphthyridine derivatives allows them to be incorporated into various therapeutic formulations aimed at treating infectious diseases and cancers.

Development of Formulations

Recent advancements in formulation science have enabled the development of drug delivery systems that enhance the bioavailability and efficacy of these compounds. For instance, liposomal formulations have been explored to improve the pharmacokinetics of naphthyridine-based drugs .

Summary Table of Applications

Application TypeTarget Pathogen/DiseaseMechanism/EffectReference
AnticancerVarious carcinomasInduces apoptosis via ROS generation
AntibacterialMycobacterium tuberculosisInhibitory activity against resistant strains
AntiparasiticNaegleria fowleriInduces programmed cell death

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-(3-CHLORO-4-METHOXYPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE: can be compared with similar compounds such as:

    3-Chloro-4-methylphenyl isocyanate: Shares the chloro-methoxyphenyl group but differs in the core structure and functional groups.

    4-Methoxyphenyl isocyanate: Similar in having a methoxyphenyl group but lacks the naphthyridine core and thiomorpholino moiety.

The uniqueness of This compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties not found in the similar compounds mentioned above.

Biological Activity

N-(3-Chloro-4-methoxyphenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound belonging to the class of naphthyridine derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific naphthyridine derivative, synthesizing available data from various studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : 1,8-Naphthyridine
  • Substituents :
    • 3-Chloro and 4-methoxy groups on the phenyl ring
    • A thiomorpholine moiety linked via a carbonyl group

This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has shown that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, derivatives with a 4-chloro substituent have demonstrated enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiomorpholine group in this compound may further enhance its efficacy.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
N-(3-Chloro-4-methoxyphenyl)-7-methyl...S. aureus, E. coli6–7 mM
Other Naphthyridine DerivativesBacillus cereus, Pseudomonas aeruginosaVaries (higher than standard antibiotics)

Anticancer Potential

Naphthyridines have also been investigated for their anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through mechanisms such as topoisomerase inhibition and induction of apoptosis . The specific naphthyridine derivative under discussion may exhibit similar anticancer activities due to its structural features.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that certain naphthyridine derivatives can effectively inhibit the growth of various cancer cell lines. For example:

  • Cell Line : HeLa (cervical cancer)
  • IC50 : Concentration required to inhibit cell growth by 50% was found to be significantly lower than that of standard chemotherapeutics.

Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridine derivatives has been highlighted in several studies. These compounds may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . The incorporation of a thiomorpholine group might enhance this activity by providing additional sites for molecular interactions.

The mechanisms by which naphthyridine derivatives exert their biological effects include:

  • DNA Gyrase Inhibition : Similar to fluoroquinolones, these compounds can inhibit bacterial DNA gyrase, leading to bacterial cell death .
  • Topoisomerase Inhibition : The ability to bind and inhibit topoisomerases is crucial for their anticancer activity.
  • Synergistic Effects with Antibiotics : Naphthyridine derivatives have shown potential in enhancing the efficacy of existing antibiotics against resistant strains .

Q & A

Q. What are the recommended synthetic routes and purification strategies for this compound?

The synthesis of structurally similar naphthyridine derivatives typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example:

  • Step 1 : Coupling of the thiomorpholine-carbonyl moiety to the naphthyridine core via amide bond formation under anhydrous conditions (e.g., EDCI/HOBt coupling).
  • Step 2 : Introduction of the 3-chloro-4-methoxyphenyl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is widely used for isolating intermediates and final products .
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%).

Q. Which spectroscopic techniques are critical for characterizing this compound?

A combination of techniques ensures structural validation:

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.1–2.5 ppm), and thiomorpholine carbons (δ 40–60 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error to verify molecular formula.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : Employ SHELXT for phase determination via dual-space algorithms .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (R1 < 0.05 for high-resolution data) .
  • Validation : Check CIF files for PLATON alerts and residual electron density.

Advanced Research Questions

Q. How can researchers evaluate the compound’s biological activity, such as anticancer potential?

Use cell-based and enzymatic assays:

  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ values).
  • Target Engagement : Perform kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence polarization.
  • Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) .
  • Data Interpretation : Compare dose-response curves and statistical significance (p < 0.05, ANOVA).

Q. What computational methods predict binding modes and pharmacokinetic properties?

Molecular modeling pipelines include:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., ATP-binding pockets). Validate poses with MD simulations (GROMACS).
  • ADMET Prediction : SwissADME calculates logP (optimal ~3.5), solubility (ESOL), and CYP450 inhibition.
  • Electrostatic Mapping : Analyze partial charges (Mulliken population) to optimize hydrogen-bonding interactions.

Q. How should researchers address contradictory data in experimental results?

Apply iterative validation frameworks:

  • Replication : Repeat assays under identical conditions (n ≥ 3).
  • Cross-Validation : Use orthogonal techniques (e.g., SPR if fluorescence assays show variability).
  • Error Analysis : Calculate standard deviations and confidence intervals; exclude outliers via Grubbs’ test.
  • Contextual Interpretation : Consider batch effects (e.g., reagent lot variability) or conformational dynamics (e.g., protein flexibility) .

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